

# spectroscopic comparison of 3,5-Dibromo-4-hydroxybenzaldehyde with its precursors

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## Compound of Interest

Compound Name: 3,5-Dibromo-4-hydroxybenzaldehyde

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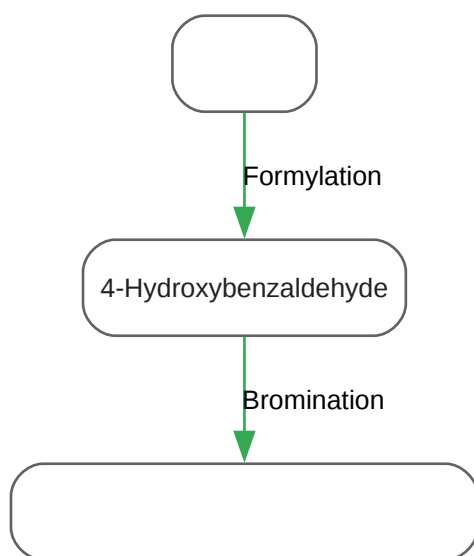
## A Spectroscopic Comparison: 3,5-Dibromo-4-hydroxybenzaldehyde and Its Precursors

For Immediate Publication

[City, State] – [Date] – In the landscape of pharmaceutical synthesis and drug development, a thorough understanding of the chemical and physical properties of intermediates and final products is paramount. This guide provides a detailed spectroscopic comparison of the aromatic aldehyde **3,5-Dibromo-4-hydroxybenzaldehyde** with its common precursors, 4-hydroxybenzaldehyde and phenol. The following data, presented for researchers, scientists, and drug development professionals, offers a clear comparative analysis based on Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data.

## Synthetic Relationship

The synthesis of **3,5-Dibromo-4-hydroxybenzaldehyde** often proceeds from the bromination of 4-hydroxybenzaldehyde, which itself can be synthesized from phenol. This hierarchical relationship underscores the importance of comparative spectroscopic analysis to monitor reaction progress and confirm the identity and purity of the desired product.



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Caption: Synthetic pathway from phenol to **3,5-Dibromo-4-hydroxybenzaldehyde**.

## Quantitative Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **3,5-Dibromo-4-hydroxybenzaldehyde** and its precursors.

### Table 1: $^1\text{H}$ NMR Spectroscopic Data (Solvent: DMSO- $\text{d}_6$ )

Compound	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
Phenol	~9.4	br s	-OH
7.18	t	para-H	
6.88	d	ortho-H	
6.78	t	meta-H	
4-Hydroxybenzaldehyde	10.16	s	-OH
9.77	s	-CHO	
7.78	d	H-2, H-6	
6.94	d	H-3, H-5	
3,5-Dibromo-4-hydroxybenzaldehyde	~10.5	br s	-OH
9.72	s	-CHO	
8.05	s	H-2, H-6	

**Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data (Solvent: DMSO- $\text{d}_6$ )**

Compound	Chemical Shift ( $\delta$ ) ppm	Assignment
Phenol[1]	155.4	C-1 (C-OH)
129.8	C-3, C-5	
120.9	C-4	
115.5	C-2, C-6	
4-Hydroxybenzaldehyde[2]	191.4	-CHO
163.8	C-4 (C-OH)	
132.5	C-2, C-6	
128.9	C-1	
116.3	C-3, C-5	
3,5-Dibromo-4-hydroxybenzaldehyde	189.9	-CHO
153.5	C-4 (C-OH)	
138.8	C-2, C-6	
130.1	C-1	
110.2	C-3, C-5	

**Table 3: IR Spectroscopic Data (KBr Pellet)**

Compound	O-H Stretch (cm <sup>-1</sup> )	C=O Stretch (cm <sup>-1</sup> )	Aromatic C=C Stretch (cm <sup>-1</sup> )	C-O Stretch (cm <sup>-1</sup> )
Phenol[3][4]	3550-3230 (broad)	-	1600-1440	1230-1140
4-Hydroxybenzaldehyde	~3390 (broad)	~1670	~1600, ~1510	~1240
3,5-Dibromo-4-hydroxybenzaldehyde	~3450 (broad)	~1685	~1570, ~1460	~1260

**Table 4: UV-Vis Spectroscopic Data (in Ethanol)**

Compound	$\lambda_{\text{max}}$ (nm)
Phenol[5]	275
4-Hydroxybenzaldehyde[6]	285
3,5-Dibromo-4-hydroxybenzaldehyde	~295

**Table 5: Mass Spectrometry Data (Electron Ionization)**

Compound	Molecular Ion (m/z)	Key Fragments (m/z) and Interpretation
Phenol[7]	94	66 ([M-CO] <sup>+</sup> ), 65 ([M-CHO] <sup>+</sup> )
4-Hydroxybenzaldehyde	122	121 ([M-H] <sup>+</sup> ), 93 ([M-CHO] <sup>+</sup> ), 65 ([M-CHO, -CO] <sup>+</sup> )
3,5-Dibromo-4-hydroxybenzaldehyde	278, 280, 282 (isotope pattern)	277/279/281 ([M-H] <sup>+</sup> ), 250/252/254 ([M-CO] <sup>+</sup> ), 171/173 ([M-Br] <sup>+</sup> )

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the solid sample was dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).
- **Instrumentation:** <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a 400 MHz spectrometer.
- **<sup>1</sup>H NMR Parameters:** A spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans were used. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- **<sup>13</sup>C NMR Parameters:** A spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 scans were utilized. Chemical shifts are reported in ppm relative to the solvent peak of DMSO-d<sub>6</sub> (39.52 ppm).

## Infrared (IR) Spectroscopy

- **Sample Preparation:** A small amount of the solid sample was finely ground with potassium bromide (KBr) powder in an agate mortar. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
- **Instrumentation:** IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Spectra were collected over a range of 4000-400 cm<sup>-1</sup> with a resolution of 4 cm<sup>-1</sup>. A background spectrum of a pure KBr pellet was subtracted from the sample spectrum.

## Ultraviolet-Visible (UV-Vis) Spectroscopy

- **Sample Preparation:** A stock solution of each compound was prepared in ethanol at a concentration of approximately 1 mg/mL. This stock solution was then serially diluted to obtain a final concentration suitable for absorbance measurements (typically in the range of 1-10 µg/mL).
- **Instrumentation:** UV-Vis spectra were recorded on a double-beam spectrophotometer.

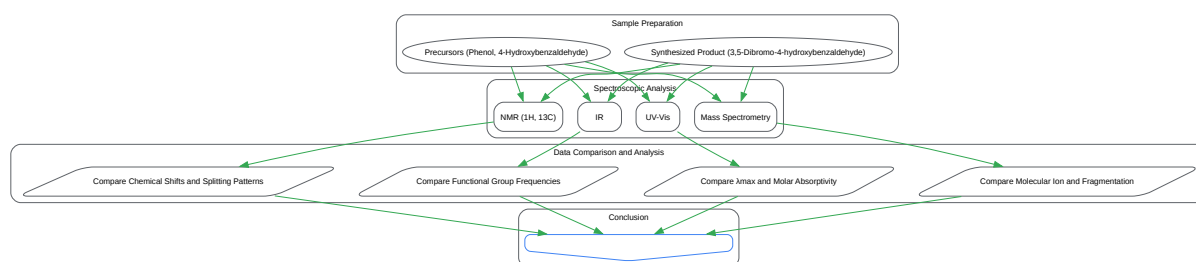
- **Data Acquisition:** The absorbance was scanned over a wavelength range of 200-400 nm using ethanol as the blank. The wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) was determined from the resulting spectrum.

## Mass Spectrometry (MS)

- **Sample Introduction:** Samples were introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography.
- **Instrumentation:** Electron Ionization (EI) mass spectra were obtained using a mass spectrometer with an ionization energy of 70 eV.
- **Data Acquisition:** The mass-to-charge ratio ( $m/z$ ) of the resulting ions was scanned over a range of 50-500 amu. The relative abundance of each ion was recorded to generate the mass spectrum.

## Spectroscopic Comparison Workflow

The logical workflow for a comprehensive spectroscopic comparison of a synthesized compound with its precursors is outlined below.



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Caption: General workflow for spectroscopic comparison of a product with its precursors.

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